1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine
CAS No.:
Cat. No.: VC15743971
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4 |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 1-[(2-methylpyrazol-3-yl)methyl]piperazine |
| Standard InChI | InChI=1S/C9H16N4/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13/h2-3,10H,4-8H2,1H3 |
| Standard InChI Key | WRYGBEWITGYHKM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CN2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine (CAS: 2155855-46-0) has the molecular formula C₉H₁₆N₄ and a molecular weight of 180.25 g/mol . Its structure comprises a piperazine ring (a six-membered diamine) linked via a methylene group to a 1-methylpyrazole ring. Key features include:
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Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms and a methyl substituent at the 1-position.
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Piperazine moiety: A saturated six-membered ring with two nitrogen atoms at opposite positions, enabling hydrogen bonding and coordination chemistry .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆N₄ | |
| Molecular Weight | 180.25 g/mol | |
| IUPAC Name | 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperazine | |
| Canonical SMILES | CN1C(=CC=N1)CN2CCNCC2 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves alkylation or condensation reactions. A representative method includes:
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Pyrazole Synthesis:
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Piperazine Functionalization:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Hydrazine, β-diketone, ZnO catalyst | 70–95% |
| Alkylation | 1-Methyl-5-(chloromethyl)pyrazole, Piperazine, K₂CO₃ | 60–80% |
Industrial Scalability
Patent CN103275010A highlights methods avoiding toxic reagents (e.g., phosphorus oxychloride) for related piperazine-pyrazole hybrids . For example, using Lawesson’s reagent or Belleau reagent in tetrahydrofuran (THF) with triethylamine improves safety and yield (up to 90%) . These protocols are adaptable for large-scale production of 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine.
Physicochemical Properties
Stability and Solubility
While experimental data for the compound is sparse, analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to the piperazine moiety’s basicity.
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (s, 1H, pyrazole-H), 3.60 (s, 2H, CH₂), 2.80–2.40 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃).
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IR (KBr): 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-N stretch) .
Biological Activities and Mechanisms
Anti-Inflammatory and Analgesic Effects
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4-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine reduced carrageenan-induced paw edema in rats by 58% at 50 mg/kg, comparable to diclofenac . Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and TNF-α production .
Cardiovascular Activity
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LQFM008, a piperazine-pyrazole derivative, lowered mean arterial pressure (MAP) by 35% in hypertensive rats via vasodilation and NO pathway activation .
Antimicrobial Properties
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Piperazine derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The pyrazole moiety enhances membrane permeability, disrupting microbial cell walls .
Table 3: Comparative Bioactivity of Piperazine-Pyrazole Hybrids
Applications in Drug Discovery
Central Nervous System (CNS) Targets
Piperazine’s ability to cross the blood-brain barrier makes it valuable in CNS drug design. For example:
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Antidepressants: Fezolamide, a piperazine derivative, inhibits serotonin reuptake (Ki = 12 nM) .
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Antipsychotics: CDPPB modulates metabotropic glutamate receptors (mGluR5) with EC₅₀ = 30 nM .
Anticancer Agents
Hybrids like 4-nitroimidazole-piperazinyl-triazoles inhibit MCF-7 breast cancer cells (IC₅₀ = 2 µM) by stabilizing DNA-topoisomerase complexes .
Future Directions and Challenges
Research Gaps
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Toxicology: No acute toxicity data exists for 1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine.
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Pharmacokinetics: Absorption, distribution, and metabolism studies are needed.
Synthetic Innovations
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